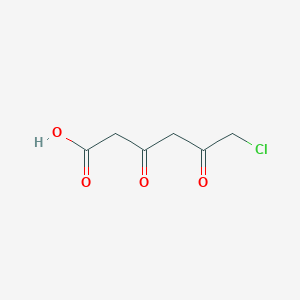
6-Chloro-3,5-dioxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,5-dioxohexanoic acid is an organic compound with the molecular formula C6H7ClO4. It is characterized by the presence of a chloro group and two keto groups on a hexanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,5-dioxohexanoic acid typically involves the chlorination of 3,5-dioxohexanoic acid. This can be achieved through the reaction of 3,5-dioxohexanoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the chlorination step followed by purification through crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3,5-dioxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 6-chloro-3,5-dihydroxyhexanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: 6-Chloro-3,5-dihydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-3,5-dioxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,5-dioxohexanoic acid involves its interaction with various molecular targets. The chloro and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
3,5-Dioxohexanoic Acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Bromo-3,5-dioxohexanoic Acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
4,5-Dihydroxy-2,6-dioxohexanoic Acid: Contains hydroxyl groups instead of keto groups, leading to different chemical properties and reactivity.
Uniqueness: 6-Chloro-3,5-dioxohexanoic acid is unique due to the presence of both chloro and keto groups, which provide a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
587855-02-5 |
|---|---|
Formule moléculaire |
C6H7ClO4 |
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
6-chloro-3,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H7ClO4/c7-3-5(9)1-4(8)2-6(10)11/h1-3H2,(H,10,11) |
Clé InChI |
GMDCPEHCZUWELI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)CC(=O)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


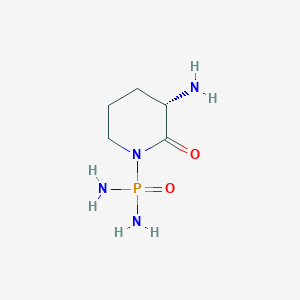


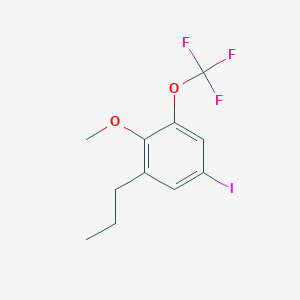
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
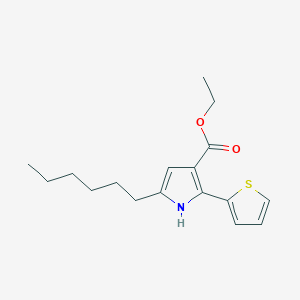
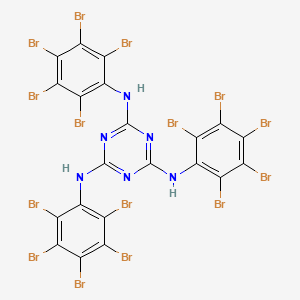
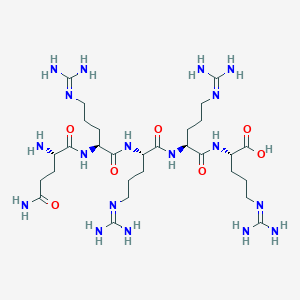

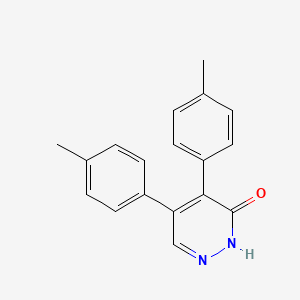
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
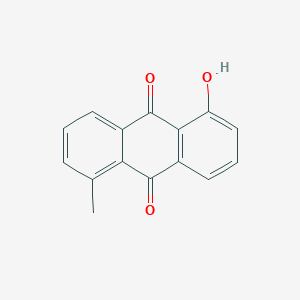
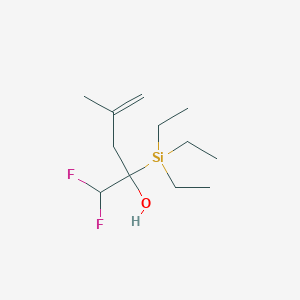
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
